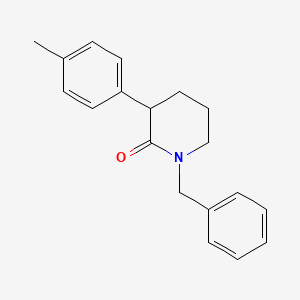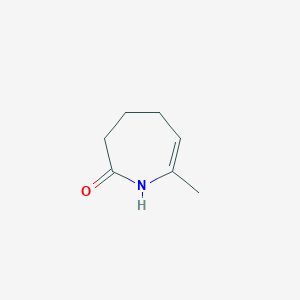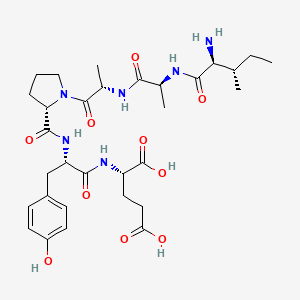
(E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a hydrazinyl linkage, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 3-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(3-chlorobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- 2-(2-(3-chlorobenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide
Uniqueness
(E)-5-(2-(3-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H9ClN4O |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
5-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C12H9ClN4O/c1-8-16-11(6-14)12(18-8)17-15-7-9-3-2-4-10(13)5-9/h2-5,7,17H,1H3/b15-7+ |
Clave InChI |
BKMIVZMYNWQCHX-VIZOYTHASA-N |
SMILES isomérico |
CC1=NC(=C(O1)N/N=C/C2=CC(=CC=C2)Cl)C#N |
SMILES canónico |
CC1=NC(=C(O1)NN=CC2=CC(=CC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)





![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)

